molecular formula C31H45NO5 B12727190 Methyl jervine-N-propionate CAS No. 132943-48-7

Methyl jervine-N-propionate

Cat. No.: B12727190
CAS No.: 132943-48-7
M. Wt: 511.7 g/mol
InChI Key: MXDPCHQGAQFRMD-YSKIUEDOSA-N
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Description

Methyl jervine-N-propionate is a synthetic derivative of jervine, a naturally occurring steroidal alkaloid found in the Veratrum plant species. This compound has a molecular formula of C31H45NO5 and a molecular weight of 511.6927. It is known for its complex structure, which includes multiple stereocenters and a unique arrangement of functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl jervine-N-propionate typically involves the esterification of jervine with propionic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of supercritical carbon dioxide as a solvent has been explored to enhance the efficiency and environmental sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl jervine-N-propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ester modification, which can influence its solubility, stability, and biological activity. This modification allows for potential improvements in drug delivery and efficacy compared to its parent compound, jervine .

Properties

CAS No.

132943-48-7

Molecular Formula

C31H45NO5

Molecular Weight

511.7 g/mol

IUPAC Name

methyl 3-[(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethyl-11-oxospiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl]propanoate

InChI

InChI=1S/C31H45NO5/c1-17-14-24-28(32(16-17)13-10-25(34)36-5)19(3)31(37-24)12-9-22-23-7-6-20-15-21(33)8-11-30(20,4)27(23)29(35)26(22)18(31)2/h6,17,19,21-24,27-28,33H,7-16H2,1-5H3/t17-,19+,21-,22-,23-,24+,27+,28-,30-,31-/m0/s1

InChI Key

MXDPCHQGAQFRMD-YSKIUEDOSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)O)C)N(C1)CCC(=O)OC

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)O)C)N(C1)CCC(=O)OC

Origin of Product

United States

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